
7-Chloro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic organic compound It belongs to the class of isoquinolines, which are characterized by a fused benzene and pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzylamine and chloroacetyl chloride.
Formation of Intermediate: The initial step involves the formation of an intermediate through the reaction of 2-methylbenzylamine with chloroacetyl chloride under basic conditions.
Cyclization: The intermediate undergoes cyclization in the presence of a base, such as sodium hydroxide, to form the isoquinoline ring system.
Chlorination: The final step involves the chlorination of the isoquinoline ring to introduce the chlorine atom at the 7-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding quinoline derivatives.
Reduction: Reduction reactions can
Propriétés
Numéro CAS |
1403030-29-4 |
|---|---|
Formule moléculaire |
C10H10ClNO |
Poids moléculaire |
195.64 g/mol |
Nom IUPAC |
7-chloro-2-methyl-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C10H10ClNO/c1-12-5-4-7-2-3-8(11)6-9(7)10(12)13/h2-3,6H,4-5H2,1H3 |
Clé InChI |
QWMNJWPHVFKOBD-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2=C(C1=O)C=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


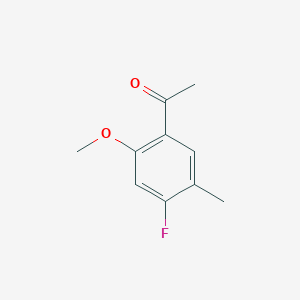
![4,6-Difluoro-1H-benzo[d]imidazol-7-amine](/img/structure/B12830459.png)
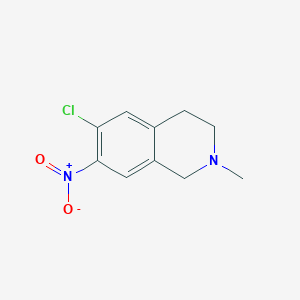
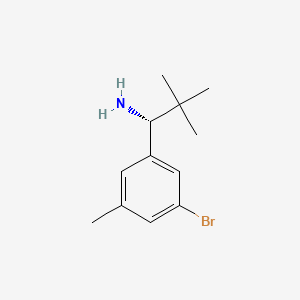
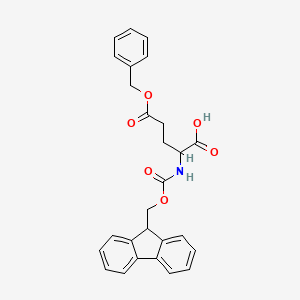
![1-(10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2-propan-2-ylpiperidine](/img/structure/B12830491.png)
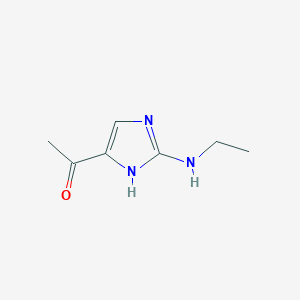
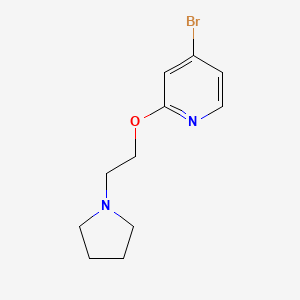
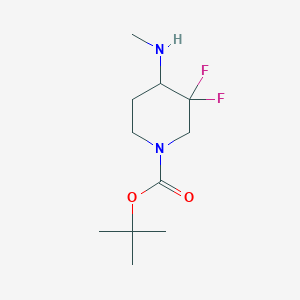
![6-Nitro-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12830518.png)

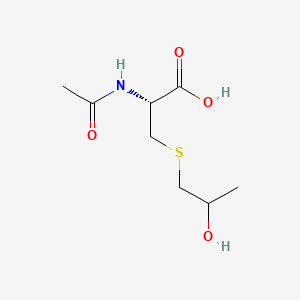

![(6S,7S)-7-amino-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12830538.png)
